molecular formula C9H16O B1582508 3,5,5-Trimethyl-2-cyclohexen-1-ol CAS No. 470-99-5

3,5,5-Trimethyl-2-cyclohexen-1-ol

Cat. No. B1582508
CAS RN: 470-99-5
M. Wt: 140.22 g/mol
InChI Key: LDRWAWZXDDBHTG-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-cyclohexen-1-ol is a clear colorless liquid . It undergoes oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound .


Synthesis Analysis

The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol involves oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere .


Molecular Structure Analysis

The molecular formula of 3,5,5-Trimethyl-2-cyclohexen-1-ol is C9H16O . Its molecular weight is 140.22 .


Chemical Reactions Analysis

3,5,5-Trimethyl-2-cyclohexen-1-ol undergoes oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound .


Physical And Chemical Properties Analysis

The boiling point of 3,5,5-Trimethyl-2-cyclohexen-1-ol is 79.5-81.5 °C at 8 mm Hg . Its density is 0.918 g/mL at 25 °C .

Scientific Research Applications

Enantiomer Synthesis

Kasai, Watanabe, and Mori (1993) synthesized the enantiomers of lasiol, an important component in the mandibular gland secretion of male ants, from cis-4,5-dimethylcyclohexene oxide. A key step in this process involved the asymmetric cleavage of the epoxy ring to produce optically active cis-4,5-dimethyl-2-cyclohexen-1-ol (Kasai, Watanabe, & Mori, 1993).

Oxidation and Transformation

Freer and Yates (1984) demonstrated the oxidation of 2-cyclohexen-1-ones, including 3,5,5-trimethyl-2-cyclohexene-1,4-dione, using various catalysts. This process led to the formation of complex compounds such as 2,3,6,7-tetrahydro-2,2,6,6,-tetramethylanthracene-1,4,5,8-tetrone (Freer & Yates, 1984).

Renewable High-Density Fuel Production

Wang et al. (2017) explored the production of a renewable high-density fuel from isophorone, which can be derived from hemicellulose. They demonstrated a three-step process, involving the selective hydrogenation of isophorone, to produce a fuel with potential applications in rocket propulsion (Wang et al., 2017).

Catalytic Reactions

Shuĭkin et al. (1996) investigated the vapor-phase reaction of isophorone with ammonia and hydrogen on various catalysts. They proposed schemes for the formation of the main reaction products and their composition (Shuĭkin et al., 1996).

Catalytic Hydrogenation and Stereoselectivity

Henbest and Zurquiyah (1974) studied the stereoselectivity in the metal-catalyzed transfer of hydrogen to cyclohexanones, including 3,5,5-trimethyl-2-cyclohexen-1-ol. They found that the stereoselectivity of the reduction depended on the metal used and reaction conditions (Henbest & Zurquiyah, 1974).

Kinetic Resolution and Asymmetric Hydrogenation

Győrffy, Tungler, and Fodor (2010) investigated the kinetic resolution of 3,5,5-trimethyl cyclohexanone and asymmetric hydrogenation of isophorone. They examined the activity and stereoselectivity of different Pd catalysts, revealing insights into enantiodifferentiation processes (Győrffy, Tungler, & Fodor, 2010).

Bioorganic Chemistry Applications

Mori and Puapoomchareon (1991) utilized enzymatic hydrolysis for the preparation of optically pure 2,4,4-trimethyl-2-cyclohexen-1-ol, showcasing its potential as a chiral building block in terpene synthesis (Mori & Puapoomchareon, 1991).

Jet Fuel Range Cycloalkane Synthesis

Tang et al. (2017) synthesized 1,1,3-trimethyl-cyclohexane, a jet fuel range cycloalkane, by coupling the aqueous phase reforming of glycerol and the hydrodeoxygenation of isophorone. This research highlights the potential of using renewable sources for jet fuel production (Tang et al., 2017).

Safety And Hazards

3,5,5-Trimethyl-2-cyclohexen-1-ol is classified as a combustible liquid (H227) . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking . Protective gloves, eye protection, and face protection should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

3,5,5-trimethylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWAWZXDDBHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047072
Record name 3,5,5-Trimethyl-2-cyclohexen-1-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,5-Trimethyl-2-cyclohexen-1-ol

CAS RN

470-99-5
Record name Isophorol
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Record name Isophorol
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Record name Isophorol
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Record name 2-Cyclohexen-1-ol, 3,5,5-trimethyl-
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Record name 3,5,5-Trimethyl-2-cyclohexen-1-ol
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Record name 3,5,5-trimethylcyclohex-2-en-1-ol
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Record name ISOPHOROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
59
Citations
K HARANO, T TAGUCHI - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
S-Methyl xanthates of 2-cyclohexen-1-ol (IV), 3-methyl-2-cyclohexen-1-ol (V) and cis-3, 5-dimethyl-2-cyclohexen-1-ol (VI) transformed to dithiolcarbonates (VIII, IX and X) accompanying …
Number of citations: 5 www.jstage.jst.go.jp
SL Wang, LX Jiao, YH Li, MT Fan - International journal of food …, 2012 - Taylor & Francis
The kinetics of β-carotene degradation were studied in different aqueous phases to simulate the production of sea buckthorn wine. The volatile compounds from degradation in model …
Number of citations: 13 www.tandfonline.com
M Pisarek, M Łukaszewski, P Winiarek… - Materials Chemistry and …, 2009 - Elsevier
Degradation processes occurring during leaching in NaOH aqueous solution at the surface and in the bulk of Ni–Al–Cr rapidly quenched alloy, initially containing 29% at. Ni, 68% at. Al …
Number of citations: 14 www.sciencedirect.com
F Yasuhara, S Yamaguchi, M Takeda - Bulletin of the Chemical …, 1991 - journal.csj.jp
The relative magnitude of steric bulk of saturated vs. unsaturated substituents in the title compounds has been estimated by a lanthanoid induced shift (LIS) study of these (R)-(+)-α-…
Number of citations: 8 www.journal.csj.jp
R Rocchi, M Mascini, A Faberi, M Sergi… - Food Control, 2019 - Elsevier
In this study the use of conventional (Isotope-ratio mass spectrometry-IRMS and solid-phase microextraction gas chromatography mass spectrometric, SPME-GC-MS) and non-…
Number of citations: 43 www.sciencedirect.com
M Dusi, T Mallat, A Baiker - Journal of Catalysis, 1999 - Elsevier
A detailed study of the epoxidation of 3-methyl-2-cyclohexen-1-ol with tert-butylhydroperoxide revealed that the poor performance of a 20 wt% TiO 2 –80 wt% SiO 2 aerogel was due to …
Number of citations: 24 www.sciencedirect.com
Y Wang, X Pan, Y Ye, S Li, D Wang, YQ Liu - Biomass and Bioenergy, 2019 - Elsevier
Liquefaction co-catalyzed by Raney nickel and NaOH in isopropanol (2-PrOH)/H 2 O is an efficient method for transforming lignocellulosic biomass into bio-oil. The present study …
Number of citations: 17 www.sciencedirect.com
H Sakamaki, N Kameda, T Iwadare… - Bulletin of the Chemical …, 1995 - journal.csj.jp
The reaction of allylic alcohols in benzene–methanol (3 : 2) solvent in the presence of cis-dichlorobis(triphenylphosphine)platinum(II)–tin(II) chloride dihydrate complex catalyst afforded …
Number of citations: 2 www.journal.csj.jp
M Hayashi, K Yamada, S Nakayama, H Hayashi… - Green …, 2000 - pubs.rsc.org
A clean and environmentally benign process to convert benzylic and allylic alcohols into the corresponding carbonyl compounds using a catalytic amount of palladium on activated …
Number of citations: 75 pubs.rsc.org
C Arnaud - Journal of Chemical Education, 1974 - ACS Publications
Structural determinations in organic chemistry. Synthesis of isomeric allylic alcohols Page 1 Christian Arnaud1 University of Lyon 69621 Villeurbanne, France Structural Determinations …
Number of citations: 2 pubs.acs.org

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